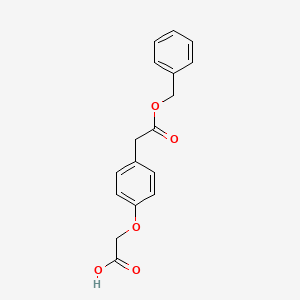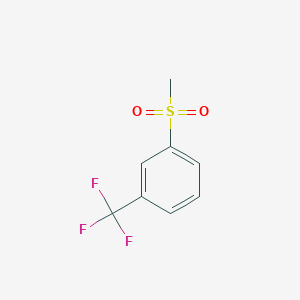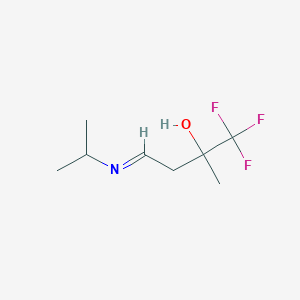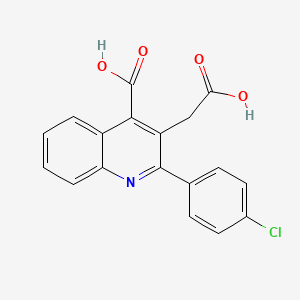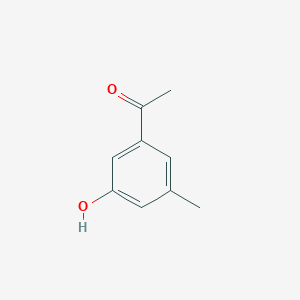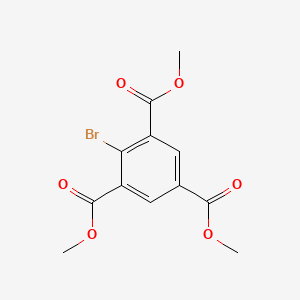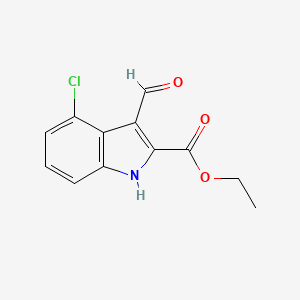
1-Isopropylimino-1-phenyl-3-(trifluoromethyl) butan-3-OL
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Novel β-Hydroxy-β-Trifluoromethyl Imines Production : Imines like 1-Isopropylimino-1-phenyl-3-(trifluoromethyl) butan-3-OL react with trifluoromethyl group-containing ketones, leading to β-hydroxy-β-trifluoromethyl imines, offering potential in various synthetic applications (Barten, Funabiki, & Röschenthaler, 2002).
Catalysis and Reaction Studies
- Urethane Formation Catalysis : Studies on alcoholysis of phenyl isocyanate using alcohols like butan-1-ol indicate the significant impact of tertiary amine catalysts on urethane formation. This provides insights into polyurethane catalyst design and development (Waleed et al., 2022).
- Alcohol and Chloride Reaction Dynamics : Research on primary alcohols like butan-1-ol with thionyl chloride uncovers varying degrees of alkyl rearrangement, contributing to the understanding of reactions involving similar alcohols and chlorides (Hudson & Riga de Spinoza, 1976).
Applications in Organic Chemistry
- Phthalocyanine Synthesis and Electrochemical Properties : The synthesis and investigation of spectroelectrochemical properties of compounds like 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol, derived from similar chemical structures, have applications in electrochemical technologies (Kamiloğlu et al., 2018).
Biofuel Research
- Biofuel Production from Microorganism Metabolism : The investigation of biofuels produced from microorganism metabolism, involving compounds like 3-methyl-2-buten-1-ol and similar structures, reveals their potential as anti-knock additives in fuels (Mack et al., 2014).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1,1,1-trifluoro-2-methyl-4-phenyl-4-propan-2-yliminobutan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO/c1-10(2)18-12(11-7-5-4-6-8-11)9-13(3,19)14(15,16)17/h4-8,10,19H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVAYDZSGXTIKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(CC(C)(C(F)(F)F)O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



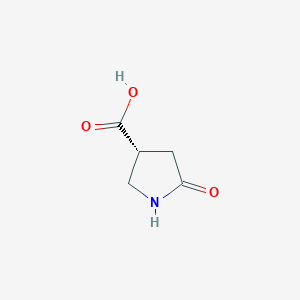


![Dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II)](/img/structure/B3136970.png)
